molecular formula C35H42N2O9 B11930544 Rozex

Rozex

Cat. No.: B11930544
M. Wt: 634.7 g/mol
InChI Key: SZLZWPPUNLXJEA-JXMROGBWSA-N
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Description

It is an indoloquinolizine alkaloid similar to reserpine and is obtained from the plant Rauvolfia serpentina and other species of Rauvolfia . Anaprel is known for its ability to lower blood pressure by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anaprel involves several steps, starting from the extraction of the alkaloid from Rauvolfia serpentina. The key steps include:

Industrial Production Methods: Industrial production of Anaprel follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Anaprel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives and analogs of Anaprel, which may have different pharmacological activities and applications .

Scientific Research Applications

Anaprel has a wide range of applications in scientific research, including:

Mechanism of Action

Anaprel exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, Anaprel reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets of Anaprel include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Anaprel’s uniqueness lies in its natural origin and its specific chemical structure, which may offer distinct pharmacological benefits compared to its synthetic counterparts.

Properties

Molecular Formula

C35H42N2O9

Molecular Weight

634.7 g/mol

IUPAC Name

methyl 6,18-dimethoxy-17-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C35H42N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h7-10,13-14,16,20,24,26,29,31,34,36H,11-12,15,17-18H2,1-6H3/b10-7+

InChI Key

SZLZWPPUNLXJEA-JXMROGBWSA-N

Isomeric SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C(=C6)OC)OC)OC

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C(=C6)OC)OC)OC

Origin of Product

United States

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